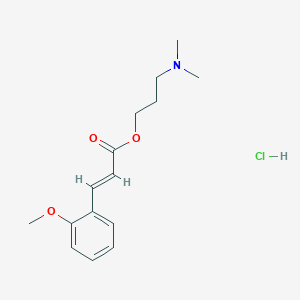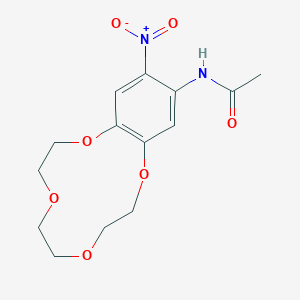
1-phenyl-2-(2-pyridinyl)ethanone oxime
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-phenyl-2-(2-pyridinyl)ethanone oxime, also known as PPEO, is a chemical compound that has been widely studied for its potential use in scientific research. This compound is a derivative of the popular drug, ketamine, and has been found to have similar properties in terms of its effects on the brain and nervous system. In
作用機序
The mechanism of action of 1-phenyl-2-(2-pyridinyl)ethanone oxime is not fully understood, but it is believed to act on the N-methyl-D-aspartate (NMDA) receptor in the brain. This receptor is involved in the regulation of synaptic plasticity, which is important for learning and memory. 1-phenyl-2-(2-pyridinyl)ethanone oxime has been shown to enhance synaptic plasticity, leading to its potential use in the treatment of mental health disorders.
Biochemical and Physiological Effects:
1-phenyl-2-(2-pyridinyl)ethanone oxime has been found to have a variety of biochemical and physiological effects in animal models. It has been shown to increase the levels of certain neurotransmitters such as dopamine and serotonin in the brain, which are involved in mood regulation. 1-phenyl-2-(2-pyridinyl)ethanone oxime has also been found to increase the expression of certain genes involved in synaptic plasticity, further supporting its potential use in the treatment of mental health disorders.
実験室実験の利点と制限
One advantage of using 1-phenyl-2-(2-pyridinyl)ethanone oxime in lab experiments is its similarity to ketamine, which is a well-studied drug with known effects on the brain and nervous system. This allows for easier comparison of results between studies. However, 1-phenyl-2-(2-pyridinyl)ethanone oxime has some limitations in terms of its solubility and stability, which can make it difficult to work with in lab experiments.
将来の方向性
There are many potential future directions for research on 1-phenyl-2-(2-pyridinyl)ethanone oxime. One area of interest is its potential use in the treatment of mental health disorders such as depression and anxiety. Further studies are needed to determine the optimal dosage and administration method for 1-phenyl-2-(2-pyridinyl)ethanone oxime in humans. Other potential future directions include exploring the effects of 1-phenyl-2-(2-pyridinyl)ethanone oxime on other neurological disorders such as Alzheimer's disease and Parkinson's disease, as well as investigating its potential as a tool for studying synaptic plasticity and learning and memory.
合成法
The synthesis of 1-phenyl-2-(2-pyridinyl)ethanone oxime involves the reaction of 1-phenyl-2-(2-pyridinyl)ethanone with hydroxylamine hydrochloride in the presence of a base such as sodium hydroxide. The resulting product is 1-phenyl-2-(2-pyridinyl)ethanone oxime, which can be purified using various methods such as column chromatography or recrystallization. The purity of the final product is important for accurate scientific research results.
科学的研究の応用
1-phenyl-2-(2-pyridinyl)ethanone oxime has been studied for its potential use in scientific research, particularly in the field of neuroscience. It has been found to have similar effects on the brain and nervous system as ketamine, which is a popular drug used for treating depression and other mental health disorders. 1-phenyl-2-(2-pyridinyl)ethanone oxime has been shown to have antidepressant and anxiolytic effects in animal models, making it a promising candidate for further research in the treatment of mental health disorders.
特性
IUPAC Name |
(NE)-N-(1-phenyl-2-pyridin-2-ylethylidene)hydroxylamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N2O/c16-15-13(11-6-2-1-3-7-11)10-12-8-4-5-9-14-12/h1-9,16H,10H2/b15-13+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRADUEDMKDJYKA-FYWRMAATSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=NO)CC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)/C(=N/O)/CC2=CC=CC=N2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
212.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-methyl-N-[(3-methyl-1,2,4-oxadiazol-5-yl)methyl]-3-(1H-pyrazol-1-ylmethyl)benzamide](/img/structure/B5398473.png)

![ethyl 2-[3-hydroxy-4-(4-methylbenzoyl)-5-(5-methyl-2-furyl)-2-oxo-2,5-dihydro-1H-pyrrol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B5398498.png)
![4-methyl-N-(2-{[6-(3-methyl-1H-pyrazol-1-yl)-3-pyridazinyl]amino}ethyl)benzenesulfonamide](/img/structure/B5398507.png)
![{2-[rel-(2R,3S,6R)-3-(3,5-difluorophenyl)-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]-2-oxoethyl}amine dihydrochloride](/img/structure/B5398511.png)
![1-{[2-methyl-1,1-dioxido-5-(2-thienyl)-1,2,6-thiadiazinan-3-yl]carbonyl}-1,2,3,4-tetrahydroquinoline](/img/structure/B5398514.png)
![2-{[5-(2-anilino-2-oxoethyl)-4-methyl-4H-1,2,4-triazol-3-yl]thio}-N-cyclopentylacetamide](/img/structure/B5398515.png)
![N~1~,N~1~-dimethyl-N~4~-[5-(1-methylbutyl)-1,3,4-thiadiazol-2-yl]-1,4-piperidinedicarboxamide](/img/structure/B5398525.png)
![[1-(2-methylquinolin-4-yl)-4-(tetrahydro-2H-pyran-2-ylmethyl)piperidin-4-yl]methanol](/img/structure/B5398528.png)

![2-({[1-(1-benzofuran-2-ylmethyl)-3-piperidinyl]oxy}methyl)pyridine](/img/structure/B5398534.png)
![(3S*,4S*)-1-[3-(1H-benzimidazol-2-yl)propanoyl]-4-(4-morpholinyl)-3-pyrrolidinol](/img/structure/B5398543.png)
![N-ethyl-N-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-1,3-benzothiazole-6-carboxamide](/img/structure/B5398549.png)
